molecular formula C10H7N3S B1682256 Thiabendazole CAS No. 148-79-8

Thiabendazole

Cat. No. B1682256
CAS RN: 148-79-8
M. Wt: 201.25 g/mol
InChI Key: WJCNZQLZVWNLKY-UHFFFAOYSA-N
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Description

Thiabendazole, also known as TBZ, is a benzimidazole used in the treatment of strongyloides, cutaneous larva migrans, visceral larva migrans, and trichinosis infections . It is a fungicide and parasiticide, and is also used as a chelating agent, which means that it is used medicinally to bind metals in cases of metal poisoning .


Synthesis Analysis

Thiabendazole and its derivatives have a unique place in the field of medicinal and pharmaceutical chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities .


Molecular Structure Analysis

Thiabendazole has a unique molecular structure that includes a benzimidazole ring. The structure of thiabendazole has been investigated using various techniques including computational methods, crystallographic studies, spectroscopic studies, and thermal studies .


Chemical Reactions Analysis

Thiabendazole has been studied for its chemical reactions. It has been found to interact with human serum albumin via multiple spectroscopic methods and molecular docking . Also, its photolysis has been studied .

Scientific Research Applications

1. Antifungal and Antiparasitic Agent

Thiabendazole has been recognized for its potent antifungal and antiparasitic properties. It has been effective in treating a range of infections caused by different types of parasites and fungi. For instance, it has been used in treating strongyloidiasis, a parasitic infection caused by Strongyloides stercoralis (Grove, 1982). Additionally, it has shown efficacy in cases of creeping eruption, caused by skin-dwelling larvae, by stopping the activity of the larvae effectively (Stone & Mullins, 1965).

2. Potential Anti-Cancer Properties

Interestingly, recent studies have indicated that thiabendazole may have anti-cancer properties, particularly in the context of malignant melanoma. Research has shown that thiabendazole can inhibit the proliferation of melanoma cells and may induce apoptosis, a process of programmed cell death important in limiting cancer growth. This effect is partly attributed to its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth (Zhang et al., 2013).

3. Anti-Inflammatory Activity

Thiabendazole has been observed to exhibit anti-inflammatory properties in various animal models. This property may contribute to its effectiveness in treating certain parasitic infections where inflammation is a significant component. Its anti-inflammatory action, though less potent than conventional drugs like aspirin, adds another dimension to its therapeutic potential (van Arman & Campbell, 1975).

4. Immunomodulatory Effects

Research indicates that thiabendazole may have effects on the immune system. For instance, it was found to affect the proliferative response of spleen cells in mice, suggesting a potential role in modulating immune responses. This property could have implications in the treatment of immune-related conditions or in transplantation medicine (Lovett & Lundy, 1977).

Safety And Hazards

Thiabendazole is generally safe but common toxic effects include nausea, vomiting, and dizziness. Liver disorders can occur and are the most serious complications . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

Thiabendazole has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . Recent advances in the synthesis and applications of thiabendazole derivatives have been reviewed, providing current updates about the most bioactive thiabendazole derivatives from synthesis to their functional applications in diverse fields including biology, chemistry, materials, and agriculture .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole
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InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)
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InChI Key

WJCNZQLZVWNLKY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
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Molecular Formula

C10H7N3S
Record name THIABENDAZOLE
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DSSTOX Substance ID

DTXSID0021337
Record name Thiabendazole
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Molecular Weight

201.25 g/mol
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Physical Description

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic., Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ], Solid
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons, In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C, Slightly soluble in ethanol, In water, 50 mg/L at 25 °C, 1.38e-01 g/L
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Density

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/
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Vapor Pressure

Negligible (NTP, 1992), 4X10-9 mm Hg at 25 °C
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Mechanism of Action

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase., Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible., Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects.
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Product Name

Thiabendazole

Color/Form

Colorless crystals, White crystals, Off-white powder, White to practically white powder, White to tan crystals

CAS RN

148-79-8
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Melting Point

579 to 581 °F (NTP, 1992), 304-305 °C, 300 °C
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Synthesis routes and methods I

Procedure details

The product, thiabendazole, precipitated as it was formed in the reaction mixture. The reaction was monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were negligible. The reaction mass was allowed to cool to 50° C. and 150 ml of 50° C. deionized water was added to thin the mixture before being vacuum filtered using a medium fritted glass filter. The solid product was washed four times with 300 ml portions of deionized water. The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C. A total of 89.77 grams of thiabendazole were obtained which corresponds to an 89.3% yield. The color of dry thiabendazole was cream. High Performance Liquid Chromatography (HPLC) using a Hewlett-Packard Model 1090M showed that the purity was 98.77% (based on % area).
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Yield
89.3%

Synthesis routes and methods II

Procedure details

To a 1 liter four-neck flask equipped with a mechanical stirrer, a condenser, pH probe and thermometer were added 54 grams (0.5 mole) of 4-cyanothiazole, 90.5 grams (0.5 mole) of o-phenylenediamine dihydrochloride and 250 ml of deionized water. Sodium hydroxide pellets were added in sufficient proportion to increase the pH of the reaction mixture to a value of 4.0. The mixture was heated to reflux and held at reflux (100°-102° C.) for 4 hours. The reaction was determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were absent from the gas chromatogram. The reaction mass was allowed to cool to room temperature before adding 0.1N NaOH to adjust the pH to a value within a range of 8-10. The product was filtered, washed three times with 300 ml portions of deionized water, and then dried overnight in a vacuum oven. A total of 78.0 grams of thiabendazole were obtained which corresponds to a 77.5% yield.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
90.5 g
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Reaction Step One
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Quantity
250 mL
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solvent
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Yield
77.5%

Synthesis routes and methods III

Procedure details

The mixture was heated and when the pot temperature reached 164° C., distillation commenced. The temperature gradually increased to 201° C. and a total of 44 ml of water plus ethylene glycol distillate were removed. The mixture was allowed to cool to 100° C. before 27.5 g (0.25 moles) of 4-cyanothiazole were added to the solution containing o-phenylenediamine monohydrochloride. The reaction mixture was heated to 125° C. and held within a temperature range of 125°-130° C. for a period of 5 hours. Thiabendazole formed as a precipitte during the 5 hours of heating. The reaction was monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were negligible. Next, the reaction mass was cooled to 50° C. and filtered to collect the precipitate using a Buchner funnel and #4 Whatman filter paper. The wet cake was washed with 1.5 L of deionized water. The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 90° C. The weight of dry thiabendazole crystals was 38.0 g, which corresponds to a yield of 75.5%. The purity was determined to be 99.67% (based on area %) using HPLC analysis.
Quantity
27.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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Yield
75.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,500
Citations
PM Allen, D Gottlieb - Applied microbiology, 1970 - Am Soc Microbiol
Thiabendazole, 2-(4′-thiazolyl) benzimidazole (TBZ) inhibited the growth of Penicillium atrovenetum at 8 to 10 μg/ml. Oxygen consumption with exogenous glucose was inhibited at 20 …
Number of citations: 102 journals.asm.org
C Henriquez‐Camacho, E Gotuzzo… - Cochrane Database …, 2016 - cochranelibrary.com
… thiabendazole, parasitological cure is similar but there are more adverse events with thiabendazole… of ivermectin compared with albendazole and thiabendazole. After searching for …
Number of citations: 249 www.cochranelibrary.com
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… by thiabendazole, it was suggested that thiabendazole might … Since the spectrum of activity of thiabendazole to fungi is … carbendazim implies resistance to thiabendazole and vice versa […
Number of citations: 151 www.sciencedirect.com
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… has been traditionally based on thiabendazole, despite its … treated using the following regimens: thiabendazole 25 mg/kg/12 … Among the 31 patients treated with thiabendazole, 25 (78%) …
Number of citations: 119 www.tandfonline.com
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Materials and Methods. Synthesis of C14-Labeled Thiabendazole.—Starting material for the synthesis of thiabendazole labeled with C14 in the benzene ring portion of the molecule …
Number of citations: 100 pubs.acs.org
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Between 1986 and 1988, 34 patients (age range six to 83 years) with visceral or ocular larva migrans were randomly assigned to a five-day treatment with thiabendazole 2 × 25 mg kg −…
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… resistance is assayed by hatching nematode eggs in solutions of thiabendazole. Eggs of … of concentrations of thiabendazole in a 0.1% NaC1 solution. Thiabendazole resistant strains …
Number of citations: 252 www.sciencedirect.com
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Background Strongyloidiasis may cause a life-threatening disease in immunosuppressed patients. This can only be prevented by effective cure of chronic infections. Direct parasitologic …
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After oral administration of 1.0 g of thiabendazole- 14 C to man, absorption … Thiabendazole and its metabolic products were excreted … Thiabendazole was also rapidly absorbed from the …
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